5-磺基吡啶甲酸

描述

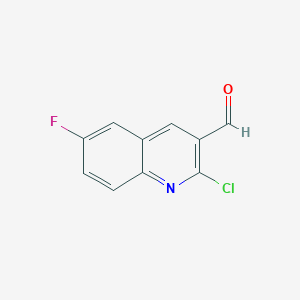

5-Sulfopicolinic acid is a chemical compound with the molecular formula C6H5NO5S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Sulfopicolinic acid consists of 6 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The average mass is 203.173 Da and the monoisotopic mass is 202.988846 Da .科学研究应用

癌症治疗中的组蛋白脱乙酰酶抑制剂:Marks 和 Breslow (2007) 的一项研究讨论了从二甲基亚砜 (DMSO) 开始开发组蛋白脱乙酰酶抑制剂(如伏立诺他),用于治疗癌症。伏立诺他已显示出对抗血液和实体瘤的良好效果 (Marks & Breslow,2007)。

农业中的抗菌剂:徐等人 (2012) 合成了含有 1,3,4-恶二唑部分的新型砜化合物,该化合物对烟草青枯病(一种常见的农业问题)表现出显着的抗菌活性 (徐等人,2012)。

化学合成中的纳米催化剂:Amoozadeh 等人 (2016) 的研究引入了纳米氧化锆负载的磺酸,作为化学合成中各种多组分反应的新型、高效且高度可循环的非均相固体酸纳米催化剂 (Amoozadeh 等人,2016)。

农药开发:Yu 等人 (2016) 的一项研究重点是设计含有砜/亚砜基团的新型噁唑啉,作为环境友好型农药的潜在候选者 (Yu 等人,2016)。

阿尔茨海默症疗法的开发:Abbasi 等人 (2018) 合成了一系列衍生自 4-甲氧基苯乙胺的磺酰胺,作为阿尔茨海默症的潜在治疗剂。这些化合物对乙酰胆碱酯酶表现出有希望的抑制活性 (Abbasi 等人,2018)。

分析化学中的荧光指示剂:Bishop (1963) 探索了荧光 8-羟基喹啉-5-磺酸配合物在滴定中的应用,提供了一种分析小样或稀样中阳离子混合物的新方法 (Bishop,1963)。

抗氧化和抗炎应用:Ezhilmathi 等人 (2007) 研究了 5-磺基水杨酸对剑兰切花的抗氧化活性和瓶插寿命的影响。他们的研究结果表明,5-磺基水杨酸通过增强活性氧清除活性来延长瓶插寿命 (Ezhilmathi 等人,2007)。

安全和危害

5-Sulfopicolinic acid is intended for research and development use only and is not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Protective equipment and adequate ventilation are recommended when handling this compound .

未来方向

作用机制

Target of Action

5-Sulfopicolinic acid is a derivative of picolinic acid . Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator . It plays a key role in zinc transport and binds to zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, 5-Sulfopicolinic acid works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs is crucial for its anti-viral activity .

Biochemical Pathways

It’s known that picolinic acid, the parent compound, sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . More research is needed to fully understand the biochemical pathways influenced by 5-Sulfopicolinic acid.

Pharmacokinetics

It’s known that picolinic acid, the parent compound, is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . More research is needed to understand the ADME properties of 5-Sulfopicolinic acid and their impact on bioavailability.

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It’s possible that 5-Sulfopicolinic acid may have similar effects, but more research is needed to confirm this.

Action Environment

It’s known that the action of picolinic acid, the parent compound, can be influenced by factors such as the presence of other cytokines . More research is needed to understand how environmental factors influence the action of 5-Sulfopicolinic acid.

生化分析

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that picolinic acid, a related compound, has broad-spectrum antiviral abilities . It can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses

Molecular Mechanism

It is known that picolinic acid inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion

Temporal Effects in Laboratory Settings

It is known that the effects of various compounds can change over time in laboratory settings

Dosage Effects in Animal Models

It is known that the effects of various compounds can vary with different dosages in animal models

Metabolic Pathways

It is known that various compounds are involved in different metabolic pathways

Transport and Distribution

It is known that various compounds are transported and distributed within cells and tissues in different ways

Subcellular Localization

It is known that various compounds can be localized to specific compartments or organelles within cells

属性

IUPAC Name |

5-sulfopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)5-2-1-4(3-7-5)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIORIXOHHAHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376512 | |

| Record name | 5-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-91-4 | |

| Record name | 5-Sulfopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)

![[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B1607958.png)